N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates . The exact nature of this interaction and the resulting changes in CDK2’s structure are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells . This means that the compound can cause cancer cells to undergo programmed cell death, thereby inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the diphenylacetamide moiety. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions at 140°C, resulting in the formation of the triazolopyrimidine scaffold . The final step involves the coupling of this scaffold with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide is unique due to its specific structural features that allow for high binding affinity to CDK2/cyclin A2. This results in potent anticancer activity, making it a promising candidate for further drug development .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazolo ring followed by acylation to introduce the diphenylacetamide group.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antimicrobial Activity : Several studies have reported that derivatives of triazolo compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds containing similar triazolo structures showed promising results against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Research indicates that triazolo derivatives can act as inhibitors for specific enzymes such as α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism; thus, their inhibition could be beneficial in managing diabetes .
- Anticancer Potential : Some triazolo compounds have demonstrated the ability to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression. This suggests a potential role for this compound in cancer therapy .
Case Studies
- Antibacterial Activity : In a study assessing various triazole derivatives, it was found that those with a similar structural framework to our compound exhibited minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae and Staphylococcus aureus, suggesting strong antibacterial properties .
- Diabetes Management : A series of substituted triazolo compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase. The most potent inhibitors displayed IC50 values significantly lower than acarbose, indicating their potential as effective antidiabetic agents .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2,2-diphenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-21(20(18-9-3-1-4-10-18)19-11-5-2-6-12-19)23-13-7-8-17-14-24-22-25-16-26-27(22)15-17/h1-6,9-12,14-16,20H,7-8,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPRYOLSGPYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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